molecular formula C19H23N5O2 B5560102 4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5560102
M. Wt: 353.4 g/mol
InChI Key: UYTFBKLUZWNOGG-UHFFFAOYSA-N
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Description

The study and development of compounds related to "4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone" focus on their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry and materials science. These compounds are of interest due to their unique chemical and physical properties, which arise from their complex molecular structure.

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety involves a one-pot Biginelli reaction. This method provides a good yield through a simple and efficient process, highlighting the compound's accessibility for further study and application (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as X-ray crystallography, revealing detailed insights into the three-dimensional arrangement of atoms. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various organic reactions, leading to a wide range of derivatives with diverse biological activities. These reactions are fundamental for the development of new pharmaceuticals and materials (Sachdeva et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation and material science (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, play a significant role in the compound's functionality and its potential as a pharmaceutical agent or a material component. Understanding these properties is crucial for optimizing the compound's performance in its intended application (Sachdeva et al., 2012).

Scientific Research Applications

Synthesis and Characterization

The synthesis of dihydropyrimidinone derivatives, including compounds related to "4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone", involves the Biginelli reaction, which is a one-pot synthesis method. This process yields compounds with a piperazine or morpholine moiety, demonstrating the efficiency of synthesizing such molecules for further applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Antiproliferative Activities

Research on pyridothienopyrimidines and pyridothienotriazines, which share structural similarities with the compound of interest, revealed their potential as antimicrobial agents. These compounds exhibit significant in vitro antimicrobial activities, highlighting their potential use in developing new antibacterial and antifungal treatments (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Furthermore, novel benzodifuranyl derivatives, including structures related to the compound , have shown anti-inflammatory and analgesic properties. These findings suggest potential applications in designing drugs for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Bioactive Conformation Analysis

A study on pyrimidinylthiobenzoates, compounds structurally related to "4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone", utilized 3D quantitative structure-activity relationship (QSAR) models to identify their bioactive conformation. This research aids in understanding the molecular interactions that contribute to the herbicidal activity of such compounds, providing insights into designing more effective agrochemicals (He et al., 2007).

Fluorescent Ligands for Receptor Visualization

The development of long-chain 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety, has been reported. These compounds, related to the chemical of interest, display high affinity for 5-HT1A receptors and possess fluorescent properties, making them suitable for receptor visualization studies. This research opens up possibilities for using such compounds in neuroscience to study receptor distribution and function (Lacivita et al., 2009).

Future Directions

The future directions for research on “4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the reported biological activities of related 2-aminopyrimidine derivatives , this compound could potentially have interesting biological properties that could be explored in future research.

properties

IUPAC Name

4-[2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-4-6-15(7-5-12)24-9-8-23(11-18(24)26)17(25)10-16-13(2)21-19(20)22-14(16)3/h4-7H,8-11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTFBKLUZWNOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3=C(N=C(N=C3C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

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